molecular formula C18H21NO2 B8760734 N-(4-phenoxyphenyl)hexanamide

N-(4-phenoxyphenyl)hexanamide

Cat. No.: B8760734
M. Wt: 283.4 g/mol
InChI Key: IDALXKZGTSGAFK-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)hexanamide is a synthetic amide derivative characterized by a hexanamide chain (CH3(CH2)4CONH-) attached to a 4-phenoxyphenyl moiety. The phenoxy group confers increased lipophilicity compared to simpler aryl substituents (e.g., fluorophenyl or sulfamoylphenyl), which may influence solubility, membrane permeability, and protein-binding interactions .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)hexanamide

InChI

InChI=1S/C18H21NO2/c1-2-3-5-10-18(20)19-15-11-13-17(14-12-15)21-16-8-6-4-7-9-16/h4,6-9,11-14H,2-3,5,10H2,1H3,(H,19,20)

InChI Key

IDALXKZGTSGAFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below summarizes key structural analogs of N-(4-phenoxyphenyl)hexanamide, highlighting differences in substituents, molecular formulas, and weights:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 4-Phenoxyphenyl C18H21NO2 283.37 (calculated) High lipophilicity due to phenoxy
N-(4-Fluorophenyl)hexanamide 4-Fluorophenyl C12H16FNO 209.26 Enhanced polarity (F substituent)
(4S)-4-Methyl-N-(4-sulfamoylphenyl)hexanamide 4-Sulfamoylphenyl, 4-methyl C13H20N2O3S 284.37 Polar sulfamoyl group; chiral center
N-Methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide 2-Propargyloxyphenyl, N-methylsulfonyl C16H21NO4S 323.41 CYP enzyme inhibition; acetylenic bond
N-(4-Acetylphenyl)hexadecanamide 4-Acetylphenyl C24H39NO2 373.57 Long alkyl chain (C16); acetyl group
Key Observations:
  • Lipophilicity: The phenoxy group in the target compound likely increases logP compared to fluorophenyl (electron-withdrawing F) or sulfamoylphenyl (polar SO2NH2) derivatives .
  • Steric Effects: Bulkier substituents (e.g., propargyloxy in ) may hinder binding to enzymatic active sites compared to phenoxy.
  • Chain Length : Hexanamide (C6) balances lipophilicity and solubility; longer chains (e.g., hexadecanamide in ) reduce aqueous solubility.
Cytochrome P450 (CYP) Inhibition
  • N-Methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (): Acts as a selective CYP epoxidation inhibitor (IC50 = 13 µM). The propargyloxy group enables mechanism-based irreversible inhibition via acetylenic bond metabolism .
  • However, its lipophilicity could enhance membrane penetration for CYP interaction.
Cytotoxic Activity
  • (E)-N-(2-(3-(4-Methoxyphenyl)prop-1-en-1-yl)phenyl)hexanamide (): Exhibits cytotoxic activity, likely due to the methoxyphenyl-propenyl moiety stabilizing π-π interactions with cellular targets .
  • Implications for Target Compound: The 4-phenoxyphenyl group may similarly engage in hydrophobic or aromatic interactions, though its electron-rich nature could alter binding specificity.

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